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Executive Summary

Zagotenemab (LY3303560) is a humanized monoclonal antibody developed by Eli Lilly and
Company for the potential treatment of Alzheimer's disease.[1] It represents a therapeutic
strategy targeting the pathological aggregation of the tau protein, a key hallmark of several
neurodegenerative disorders, including Alzheimer's. This document provides an in-depth
technical overview of zagotenemab'’s mechanism of action, supported by preclinical and
clinical data. The development of zagotenemab was discontinued in October 2021 after a
Phase 2 clinical trial failed to meet its primary endpoint.[1][2]

Molecular Target and Binding Profile

Zagotenemab is designed to target a specific pathological conformation of the tau protein.[3] It
is a humanized version of the murine monoclonal antibody MCI-1, which recognizes an early,
soluble, and pathological conformation of tau that precedes the formation of mature
neurofibrillary tangles (NFTSs).[2][3]

The binding epitope of the parent antibody, MCI-1, is a discontinuous conformational epitope
formed by the interaction of the N-terminus (amino acids 7-9) and the microtubule-binding
region (amino acids 312-322) of the tau protein.[4] This specific conformation is believed to be
a critical early step in the cascade of tau pathology.
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Zagotenemab exhibits a strong preferential binding to aggregated forms of tau over
monomeric tau, a crucial feature for a therapeutic antibody aimed at mitigating tau pathology
while preserving the normal physiological functions of monomeric tau.[5] The binding affinities,
determined by surface plasmon resonance, are summarized in the table below.

Table 1: Zagotenemab Binding Affinities

. Dissociation Constant Fold Specificity
Tau Species
(KD) (Aggregated vs. Monomer)
Aggregated Tau <220 pMI[5] ~1000-fold[5]
Monomeric Tau 235 nM[5]

Proposed Mechanism of Action

The proposed mechanism of action for zagotenemab centers on the "prion-like" hypothesis of
tau pathology propagation. This hypothesis posits that pathological tau seeds are released into
the extracellular space and subsequently taken up by neighboring neurons, seeding the
aggregation of endogenous tau in a cascading fashion.

Zagotenemab is hypothesized to interrupt this cycle by:

e Binding to Extracellular Aggregated Tau: The antibody is designed to bind with high affinity to
soluble, aggregated tau species in the extracellular space.

o Neutralizing Tau Seeds: By binding to these pathological tau seeds, zagotenemab is
intended to neutralize their ability to be taken up by other neurons.

« Inhibiting Cell-to-Cell Propagation: This neutralization is expected to block the trans-synaptic
spread of tau pathology, thereby slowing the progression of neurodegeneration.

The following diagram illustrates this proposed mechanism.
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Zagotenemab's proposed mechanism of action.

Preclinical Evidence

The preclinical development of zagotenemab was informed by studies of its parent antibody,
MCI-1, and subsequent characterization of the humanized antibody.

In Vitro Studies

» Binding Specificity: As detailed in Table 1, surface plasmon resonance and ELISA assays
confirmed the high selectivity of zagotenemab for aggregated tau over monomeric tau.[2]

In Vivo Studies

Studies in transgenic mouse models of tauopathy using the parent antibody, MCI-1,
demonstrated the potential of this therapeutic approach.

e Reduction of Tau Pathology: Passive immunization with MCI-1 in P301L mutant tau
transgenic mice resulted in a significant reduction in total and insoluble tau levels in the

forebrain.

o Pharmacokinetics: Pharmacokinetic studies of zagotenemab in rats and monkeys
established its bioavailability and half-life.

Table 2: Preclinical Pharmacokinetics of Zagotenemab
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Species Administration Parameter Value

CSF Concentration
Rat Intravenous 0.1% of plasma[2]
(24h post-dose)

Monkey Intravenous Clearance 0.15 ml/h/kg[2]
Half-life 13 days[?]
Subcutaneous Bioavailability 79%(2]

Experimental Protocols: Preclinical Studies

o Animal Models: Preclinical efficacy studies of the parent antibody, MCI-1, utilized transgenic
mice expressing the P301L mutation in the human tau gene, which develop age-dependent
tau pathology.

o Antibody Administration: For passive immunization studies, antibodies (e.g., MCI-1) or saline
were administered via weekly intraperitoneal injections.

o Tissue Analysis: Following the treatment period, brain tissue was harvested and analyzed for
tau pathology. This typically involved biochemical fractionation to separate soluble and
insoluble tau fractions, followed by Western blotting or ELISA to quantify tau levels.
Immunohistochemistry was also used to visualize the extent and distribution of tau
pathology.

o Pharmacokinetic Analysis: To determine pharmacokinetic parameters, zagotenemab was
administered to rats and monkeys intravenously or subcutaneously. Blood and cerebrospinal
fluid (CSF) samples were collected at various time points and the concentration of
zagotenemab was measured using methods such as ELISA.

The general workflow for preclinical efficacy studies is depicted below.
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Workflow for preclinical efficacy studies of MCI-1.

Clinical Development

Zagotenemab progressed through Phase 1 and Phase 2 clinical trials. However, its

development was ultimately halted.

Phase 1 Clinical Trials
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Two Phase 1 studies were conducted to assess the safety, tolerability, and pharmacokinetics of
zagotenemab.

e NCT02754830: A single ascending dose study in 110 healthy volunteers and patients with
Alzheimer's disease (mild cognitive impairment or mild-to-moderate AD).[6]

e NCT03019536: A multiple ascending dose study in 24 participants with mild cognitive
impairment or mild-to-moderate Alzheimer's disease.[6]

These studies demonstrated that zagotenemab had a pharmacokinetic profile typical for a
monoclonal antibody and was generally well-tolerated at the doses tested.[7]

Table 3: Phase 1 (NCT03019536) Pharmacokinetic
Parameters in Humans

Parameter Value
Clearance ~8 mL/h[8]
Half-life ~20 days|[8]

Phase 2 Clinical Trial (PERISCOPE-ALZ)

The PERISCOPE-ALZ study (NCT03518073) was a multicenter, randomized, double-blind,
placebo-controlled Phase 2 trial designed to evaluate the efficacy and safety of zagotenemab
in 285 patients with early symptomatic Alzheimer's disease.[6]

e Primary Outcome: The primary endpoint was the change from baseline on the integrated
Alzheimer's Disease Rating Scale (IADRS).

e Results: The trial did not meet its primary endpoint, showing no significant slowing of clinical
decline in the zagotenemab-treated groups compared to placebo.[2] Development of
zagotenemab was subsequently discontinued.[2]

Table 4: PERISCOPE-ALZ (NCT03518073) Study Design
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285 individuals with early symptomatic

Participants ) )
Alzheimer's disease[6]

Two different doses of zagotenemab or placebo

Intervention o )
administered intravenously[6]

Change from baseline on the integrated

Primary Endpoint ) . . .
Alzheimer's Disease Rating Scale (IADRS)[9]

Duration Expected completion in October 2021[6]

Experimental Protocols: Clinical Trials

» Participant Selection: Participants in the PERISCOPE-ALZ trial were required to have a
diagnosis of early symptomatic Alzheimer's disease, confirmed by cognitive assessments
and in some cases, amyloid PET scans in earlier trials.

» Drug Administration: Zagotenemab or placebo was administered via intravenous infusion at

specified doses and intervals.

o Efficacy Assessments: Clinical efficacy was primarily assessed using validated cognitive and
functional scales such as the iIADRS, ADAS-Cog, and ADCS-IADL.

» Biomarker Analysis: A range of biomarkers were assessed, including:

o

Tau PET Imaging: To measure the burden and distribution of tau pathology in the brain.

Plasma Biomarkers: Measurement of total tau and phosphorylated tau (p-taul81) in

[¢]

plasma samples.

Volumetric MRI: To assess changes in brain volume over time.

[¢]

Neurofilament Light Chain (NfL): A marker of neurodegeneration.

[e]

o Safety Monitoring: Safety was monitored through the recording of adverse events, clinical
laboratory tests, vital signs, and electrocardiograms.

The logical flow of the PERISCOPE-ALZ clinical trial is outlined below.
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Logical flow of the PERISCOPE-ALZ clinical trial.

Conclusion

Zagotenemab was a rationally designed immunotherapeutic agent targeting a pathological
conformation of the tau protein. Its mechanism of action was predicated on the neutralization of
extracellular tau seeds to inhibit the propagation of tau pathology. While preclinical studies with
the parent antibody were promising, and Phase 1 studies demonstrated an acceptable safety
and pharmacokinetic profile, the Phase 2 PERISCOPE-ALZ trial did not demonstrate clinical
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efficacy in patients with early symptomatic Alzheimer's disease. The discontinuation of
zagotenemab's development underscores the challenges in developing effective treatments
for Alzheimer's disease, particularly those targeting the complex pathology of tau. The data
generated from the zagotenemab program, however, provides valuable insights for the
continued development of tau-directed therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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